

# Experimental Protocols for Enavogliflozin Studies: Application Notes

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## Compound of Interest

Compound Name: *Enavogliflozin*

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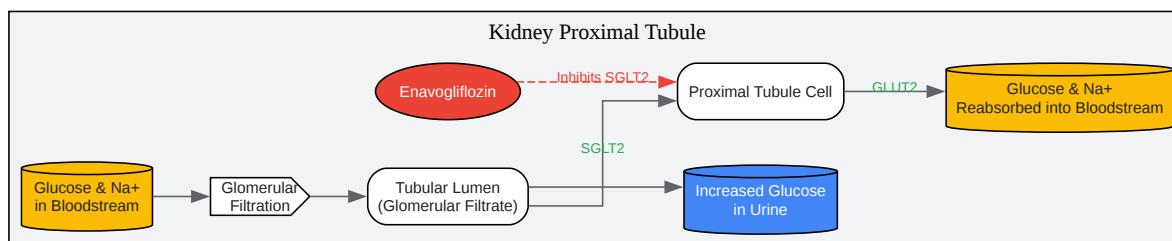
For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Enavogliflozin** is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. By targeting SGLT2, **Enavogliflozin** promotes the excretion of glucose in the urine, thereby lowering blood glucose levels. This mechanism of action makes it an effective therapeutic agent for the management of type 2 diabetes mellitus. These application notes provide detailed experimental protocols for key studies involving **Enavogliflozin**, including in vitro SGLT2 inhibition assays, pharmacokinetic analysis via LC-MS/MS, and in vitro metabolism studies. Additionally, a summary of clinical trial data is presented to highlight its efficacy and safety profile.

## Signaling Pathway of Enavogliflozin

The primary mechanism of action of **Enavogliflozin** is the inhibition of SGLT2 in the proximal convoluted tubule of the kidneys. This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a reduction in blood glucose levels.

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Caption: Mechanism of action of **Enavogliiflozin** in the renal proximal tubule.

## Key Clinical Trial Data

Phase 3 clinical trials have demonstrated the efficacy and safety of **Enavogliiflozin** in patients with type 2 diabetes. The following tables summarize key findings from these studies.

Table 1: Efficacy of **Enavogliiflozin** Monotherapy (24 weeks)[1][2]

Parameter	Enavogliiflozin (0.3 mg)	Placebo	Placebo-Adjusted Change
Change in HbA1c (%)	-	-	~ -1.0
Change in Body Weight (kg)	-	-	Significant Reduction
Change in Blood Pressure	-	-	Significant Reduction
Change in LDL-C	-	-	Significant Reduction
Change in HDL-C	-	-	Significant Increase

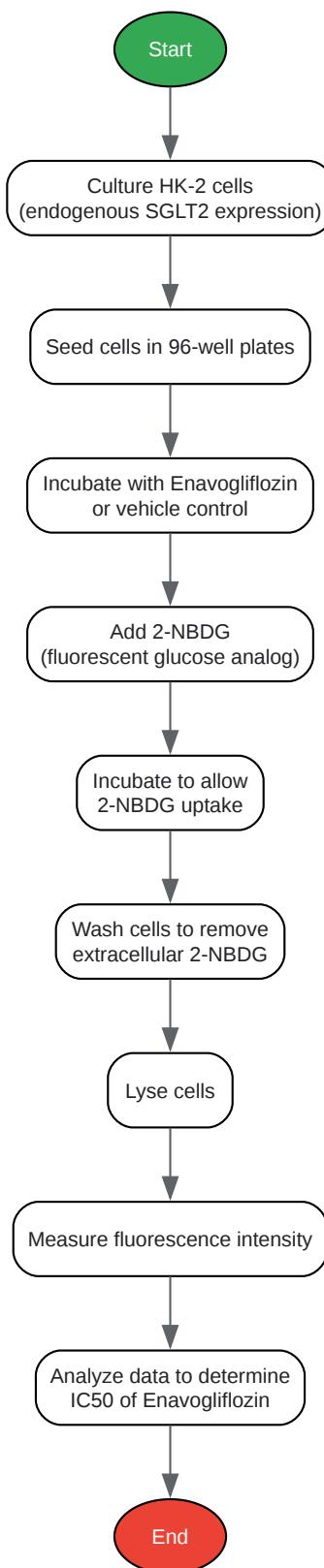
Table 2: Efficacy of **Enavogliiflozin** as an Add-on to Metformin vs. Dapagliflozin (24 weeks) (NCT04634500)[3][4][5]

Parameter	Enavogliflozin (0.3 mg) + Metformin	Dapagliflozin (10 mg) + Metformin
Adjusted Mean Change in HbA1c (%)	-0.80	-0.75
Patients Achieving HbA1c <7.0%	61%	62%
Adjusted Mean Change in Fasting Plasma Glucose (mg/dL)	-32.53	-29.14
Change in Body Weight (kg)	-3.77	-3.58
Change in Systolic Blood Pressure (mm Hg)	-5.93	-6.57
Change in Diastolic Blood Pressure (mm Hg)	-5.41	-4.26
Urine Glucose-Creatinine Ratio (g/g)	60.48	44.94

## Experimental Protocols

### SGLT2 Inhibition Assay (Cell-Based)

This protocol describes a cell-based assay to determine the inhibitory activity of **Enavogliflozin** on SGLT2. A fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), is used to measure glucose uptake in cells expressing SGLT2.[\[6\]](#) [\[7\]](#)[\[8\]](#)

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Caption: Workflow for the cell-based SGLT2 inhibition assay.

## Materials:

- HK-2 cells (human kidney proximal tubule cell line)
- Cell culture medium (e.g., DMEM/F12)
- Fetal bovine serum (FBS)
- Penicillin-Streptomycin
- 96-well black, clear-bottom tissue culture plates
- **Enavogliflozin**
- 2-NBDG
- Phosphate-buffered saline (PBS)
- Lysis buffer
- Fluorescence plate reader

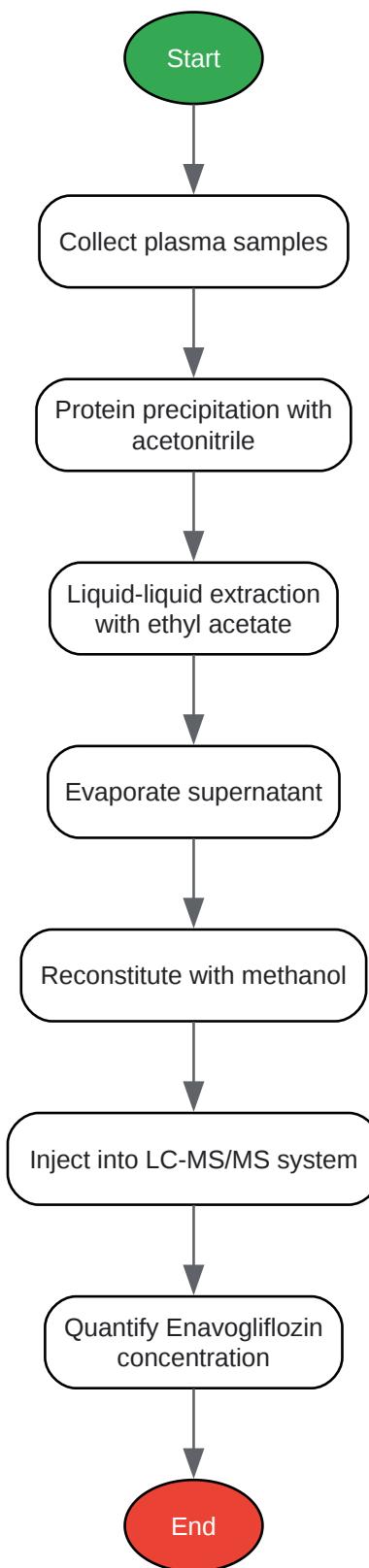
## Procedure:

- Cell Culture: Maintain HK-2 cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- Cell Seeding: Seed HK-2 cells into 96-well black, clear-bottom plates at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of **Enavogliflozin** in assay buffer. Remove the culture medium from the cells and add the **Enavogliflozin** dilutions or vehicle control. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
- Glucose Uptake: Add 2-NBDG to each well to a final concentration of 100 µM and incubate for 1 hour at 37°C.

- Termination and Washing: Terminate the uptake by removing the 2-NBDG solution and washing the cells three times with ice-cold PBS.
- Cell Lysis: Add lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.
- Fluorescence Measurement: Measure the fluorescence intensity of the cell lysate using a fluorescence plate reader (Excitation/Emission ~485/535 nm).
- Data Analysis: Calculate the percent inhibition of 2-NBDG uptake for each **Enavogliiflozin** concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

## Pharmacokinetic Analysis by LC-MS/MS

This protocol outlines a method for the quantification of **Enavogliiflozin** in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).



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Caption: Workflow for the LC-MS/MS analysis of **Enavogliiflozin** in plasma.

## Materials:

- Plasma samples
- **Enavogliiflozin** analytical standard
- Internal standard (e.g., a stable isotope-labeled **Enavogliiflozin**)
- Acetonitrile
- Ethyl acetate
- Methanol
- Formic acid
- LC-MS/MS system (e.g., Agilent 1200 HPLC and Applied Biosystems API 3200 triple quadrupole MS/MS)
- Analytical column (e.g., Zorbax C18, 50 mm × 4.6 mm, 5 µm)

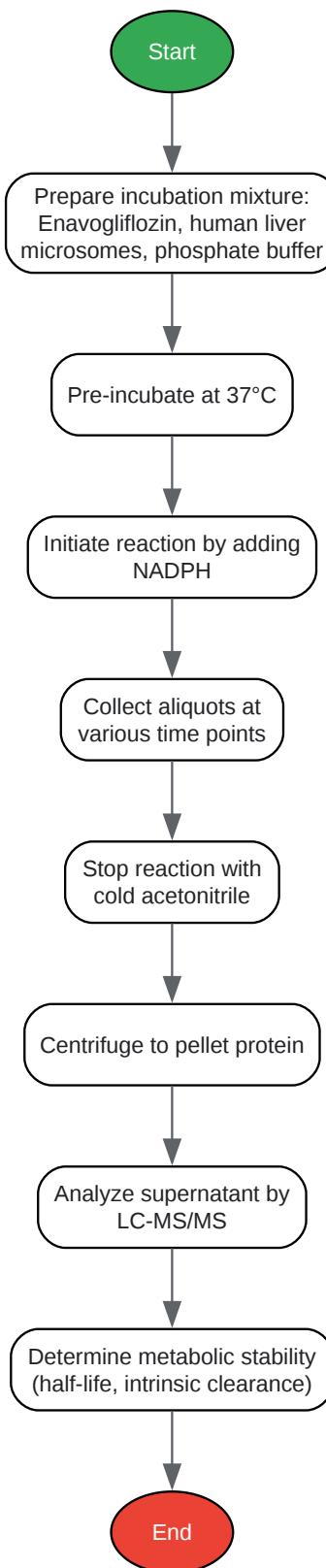
## Procedure:

- Sample Preparation:
  - To 100 µL of plasma, add 10 µL of internal standard solution.
  - Add 1 mL of acetonitrile to precipitate proteins.
  - Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
  - Transfer the supernatant to a clean tube.
  - Add 3 mL of ethyl acetate for liquid-liquid extraction.
  - Vortex for 2 minutes and centrifuge at 4,000 rpm for 10 minutes.
  - Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in 100 µL of methanol.
- LC-MS/MS Analysis:
  - Chromatographic Conditions:
    - Column: Zorbax C18 (50 mm × 4.6 mm, 5 µm)
    - Mobile Phase A: 0.1% Formic acid in water
    - Mobile Phase B: Acetonitrile
    - Flow Rate: 0.5 mL/min
    - Injection Volume: 5 µL
    - A suitable gradient elution program should be developed to achieve optimal separation.
  - Mass Spectrometric Conditions:
    - Ionization Mode: Electrospray Ionization (ESI), positive mode
    - Multiple Reaction Monitoring (MRM) transitions should be optimized for **Enavogliflozin** and the internal standard.
- Data Analysis:
  - Construct a calibration curve by plotting the peak area ratio of **Enavogliflozin** to the internal standard against the concentration of the standards.
  - Determine the concentration of **Enavogliflozin** in the plasma samples from the calibration curve.

## In Vitro Metabolism Study

This protocol describes an in vitro method to assess the metabolic stability of **Enavogliflozin** using human liver microsomes.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)



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Caption: Workflow for the in vitro metabolism study of **Enavogliiflozin**.

## Materials:

- Human liver microsomes
- **Enavogliiflozin**
- NADPH regenerating system (or NADPH)
- Phosphate buffer (pH 7.4)
- Acetonitrile (ice-cold)
- LC-MS/MS system

## Procedure:

- Incubation Mixture Preparation: Prepare an incubation mixture containing **Enavogliiflozin** (e.g., 1  $\mu$ M), human liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer.
- Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
- Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
- Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to ice-cold acetonitrile to stop the reaction.
- Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated protein.
- Analysis: Analyze the supernatant for the remaining concentration of **Enavogliiflozin** using a validated LC-MS/MS method.
- Data Analysis: Plot the natural logarithm of the percentage of remaining **Enavogliiflozin** against time. The slope of the linear portion of the curve represents the elimination rate constant (k). Calculate the in vitro half-life ( $t_{1/2} = 0.693/k$ ) and intrinsic clearance (CLint).

Note: These protocols provide a general framework. Specific parameters such as concentrations, incubation times, and instrument settings should be optimized for each specific

application.

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